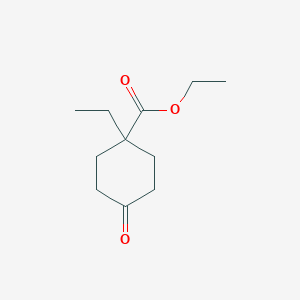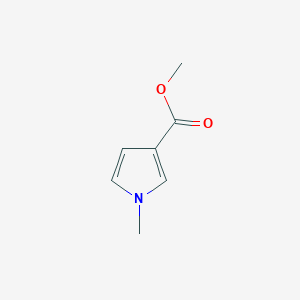
1-メチル-1H-ピロール-3-カルボン酸メチル
説明
Methyl 1-methyl-1H-pyrrole-3-carboxylate (MPC) is a carboxylic acid derivative of pyrrole, which is an important heterocyclic compound found in many natural products and synthetic compounds. MPC is a colorless, tasteless and odorless solid that is insoluble in water and soluble in ethanol, methanol, and ether. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. MPC is also used as a reagent in the synthesis of various other compounds, such as pyrrolidine, piperidine, and piperazine derivatives.
科学的研究の応用
医薬品合成
1-メチル-1H-ピロール-3-カルボン酸メチル: は、様々な薬理活性化合物の合成において重要な中間体です。 そのピロールコアは、抗精神病薬、β遮断薬、抗がん剤などの幅広い生物活性を示す薬剤に共通するモチーフです 。この化合物は、様々な化学反応を起こすことができるため、医薬品化学者にとって重要なビルディングブロックとなっています。
抗真菌剤開発
このピロール誘導体は、抗真菌剤の合成に使用されてきました。 特に、ピロール環の修飾により、真菌感染症の新たな治療法の開発に不可欠な、顕著な抗真菌活性を有する化合物が生み出されました .
抗菌研究
抗菌剤の研究においても、1-メチル-1H-ピロール-3-カルボン酸メチルは役立っています。 ピロール構造は、細菌の増殖を阻害することが知られており、その誘導体は、新たな抗菌薬としての可能性を秘めています .
抗マラリア活性
1-メチル-1H-ピロール-3-カルボン酸メチルから誘導された化合物は、抗マラリア研究で有望な結果を示しています。 ピロール環系の汎用性により、マラリア原虫のライフサイクルを阻害できる分子の合成が可能となります .
抗がん研究
ピロール環は、いくつかの抗がん剤の成分です。 1-メチル-1H-ピロール-3-カルボン酸メチルの誘導体は、白血病やリンパ腫などの様々な癌の治療に、細胞の増殖と生存を阻害することによって、有効である可能性が研究されています .
抗炎症用途
ピロール誘導体の抗炎症作用は、1-メチル-1H-ピロール-3-カルボン酸メチルを、新たな抗炎症薬の開発候補にしています。 炎症性経路を調節する能力は、医薬品研究において非常に興味深いものです .
材料科学
生物学的用途に加えて、1-メチル-1H-ピロール-3-カルボン酸メチルは材料科学にも使用されています。 その化学構造は、導電性や蛍光などの特定の性質を付与するために、ポリマーやその他の材料に組み込むことができます .
ケミカルバイオロジーとバイオコンジュゲーション
ケミカルバイオロジーにおいて、1-メチル-1H-ピロール-3-カルボン酸メチルは、バイオコンジュゲーション戦略において汎用性の高いリンカーとして役立ちます。 これは、生物学的プロセスを研究したり、診断ツールを開発したりするために、生体分子を様々な基質に結合させるために使用されます .
特性
IUPAC Name |
methyl 1-methylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFRBWRVMAKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627970 | |
| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40611-74-3 | |
| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)
![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)
![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)

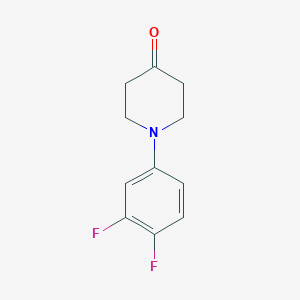
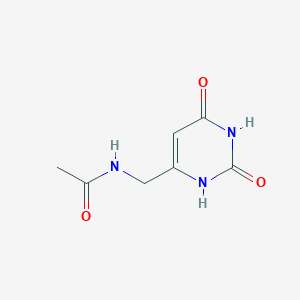
![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)
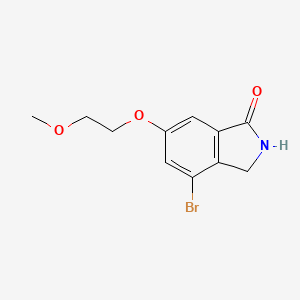
![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)
